molecular formula C14H10F2O3 B4613839 (Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(3-FURYL)-2-PROPEN-1-ONE

(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(3-FURYL)-2-PROPEN-1-ONE

Cat. No.: B4613839
M. Wt: 264.22 g/mol
InChI Key: RQFQSEUMPBIDTC-BHQIHCQQSA-N
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Description

(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-(3-FURYL)-2-PROPEN-1-ONE is a useful research compound. Its molecular formula is C14H10F2O3 and its molecular weight is 264.22 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[4-(difluoromethoxy)phenyl]-3-(3-furyl)-2-propen-1-one is 264.05980050 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Packing and Photochemical Properties

Research has explored the molecular packing and photochemical properties of chalcone analogs, including compounds with similar structural features to 1-[4-(difluoromethoxy)phenyl]-3-(3-furyl)-2-propen-1-one. The study of these compounds under ambient and high-pressure conditions has provided insights into their potential for [2+2] photodimerization reactions. Such reactions are significant for understanding the photochemical behavior of chalcone compounds in various conditions (Bąkowicz, Galica, & Turowska-Tyrk, 2015).

Synthesis and Photophysical Properties

The synthesis and investigation of photophysical properties of compounds structurally related to 1-[4-(difluoromethoxy)phenyl]-3-(3-furyl)-2-propen-1-one have been conducted. These studies focus on understanding how modifications in the molecular structure can influence solvatochromism, fluorescence, and other light-induced behaviors. Such insights are crucial for the development of new materials with tailored optical properties (El-Sayed, Blaudeck, Cichos, & Spange, 2007).

Luminescence Properties of Complexes

The luminescence properties of complexes derived from similar furyl compounds have been extensively studied. These studies aim to understand the impact of structural variations on the emission characteristics of these compounds, which is vital for their application in optoelectronic devices and as photoluminescent markers (Quan-ling, 2009).

Reaction Studies

Research has also focused on the reactions of compounds with furyl groups, examining how these compounds interact with various reagents. This includes studies on the Stille reaction, which is pivotal for creating complex organic structures through the coupling of organostannanes with organohalides, providing a pathway for synthesizing trisubstituted alkenes and internal alkynes (Shen & Wang, 1999).

Theoretical Studies

Theoretical and computational studies have been conducted to predict and understand the chemical behavior, reactivity, and stability of compounds with similar structures to 1-[4-(difluoromethoxy)phenyl]-3-(3-furyl)-2-propen-1-one. These studies provide valuable insights into the molecular properties that govern the reactions and applications of these compounds in various scientific fields (Xavier, Periandy, & Ramalingam, 2015).

Properties

IUPAC Name

(Z)-1-[4-(difluoromethoxy)phenyl]-3-(furan-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c15-14(16)19-12-4-2-11(3-5-12)13(17)6-1-10-7-8-18-9-10/h1-9,14H/b6-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFQSEUMPBIDTC-BHQIHCQQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC2=COC=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C\C2=COC=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.